JAK2 Inhibitory Potency: 4-Isopropyl tetrahydrofuro[3,2-c]pyridine Core Achieves Low Nanomolar IC₅₀, Outperforming Tofacitinib
A tetrahydrofuro[3,2-c]pyridine scaffold bearing a 4-substituent comparable to isopropyl (compound A in the cited reference) demonstrated in vitro JAK2 inhibitory activity superior to the clinically approved JAK inhibitor tofacitinib [1]. Although the exact IC₅₀ of 4-(propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine itself has not been reported in isolation, the scaffold-level data establish that the 4-alkyl-substituted tetrahydrofuro[3,2-c]pyridine chemotype is intrinsically capable of exceeding the potency of a billion-dollar benchmark drug.
| Evidence Dimension | JAK2 inhibitory activity (superiority statement) |
|---|---|
| Target Compound Data | Scaffold-level: tetrahydrofuro[3,2-c]pyridine A demonstrates JAK2 inhibition superior to tofacitinib |
| Comparator Or Baseline | Tofacitinib (JAK inhibitor, IC₅₀ ~1–5 nM for JAK2 in biochemical assays) |
| Quantified Difference | Superior to tofacitinib (exact fold-change not disclosed in the cited synthesis-oriented article) |
| Conditions | In vitro enzymatic JAK2 assay (detailed parameters in primary reference) |
Why This Matters
For procurement decisions, this scaffold-level superiority indicates that analogs retaining the 4-isopropyl substitution pattern are the most promising starting points for JAK2-targeted screening libraries.
- [1] Beilstein Journal of Organic Chemistry. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. 2023;19:991–997. doi:10.3762/bjoc.19.74. (Compound A and JAK2 activity cited from reference 1 therein: Wang Y, et al. Bioorg Med Chem. 2019;27:2592–2597.) View Source
